2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Overview
Description
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a naphthyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-cyano-4-methylpyridine with trifluoroacetic anhydride can lead to the formation of the desired naphthyridine derivative. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Naphthyridine derivatives with substituted groups replacing the trifluoromethyl group.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a naphthyridine ring.
2-Methyl-6-(trifluoromethyl)quinoline: Contains a quinoline ring, which is structurally related to naphthyridine.
2-Methyl-6-(trifluoromethyl)isoquinoline: Features an isoquinoline ring, another structural analog.
Uniqueness
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both a trifluoromethyl group and a naphthyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c1-6-2-3-7-4-8(10(11,12)13)5-14-9(7)15-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPHVXQFNQZKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C=C2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236955 | |
Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-74-5 | |
Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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